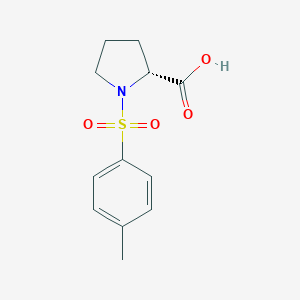

Tosyl-D-proline

Overview

Description

Tosyl-D-proline (C₁₂H₁₅NO₄S) is a chiral amino acid derivative where a p-toluenesulfonyl (tosyl) group is attached to the nitrogen atom of D-proline. This modification enhances its utility in organic synthesis and structural biology. The tosyl group acts as a protective moiety for the amine, facilitating selective reactions at the carboxylic acid or pyrrolidine ring . Notably, this compound exhibits unique binding properties in protein-ligand interactions. X-ray crystallographic studies reveal its ability to tether to cysteine residues in proteins, inducing conformational shifts (e.g., ~0.7 Å movement in thymidylate synthase) to accommodate binding pocket constraints .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-D-Proline typically involves the reaction of D-proline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tosyl-D-Proline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

Common Reagents and Conditions:

Oxidation: KMnO₄, OsO₄

Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄

Substitution: Various nucleophiles like RLi, RMgX, RCuLi

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

Tosyl-D-proline is characterized by the presence of a tosyl group attached to the nitrogen of the proline structure. Its molecular formula is with a molecular weight of 269.32 g/mol. The compound is notable for its chiral properties, making it valuable in asymmetric synthesis.

Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry for drug development, where chirality can significantly affect a drug's efficacy and safety profile .

Peptide Synthesis

The compound is utilized in peptide synthesis to create specific sequences that can lead to novel therapeutic agents. Its ability to stabilize certain configurations during the synthesis process enhances the yield and purity of peptide products .

Biocatalysis

In biocatalysis, this compound acts as a catalyst, improving reaction rates and selectivity. This role is essential in green chemistry applications, where environmentally friendly processes are prioritized .

Drug Development

This compound's unique properties allow for modifications of drug candidates, enhancing their efficacy while reducing side effects. It has been investigated for its potential as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis, which could lead to applications in cancer therapy .

Research in Neuroscience

Recent studies have explored the effects of this compound on neurological pathways, providing insights into potential treatments for neurological disorders .

Case Study 1: Synthesis of Proline-Derived Vicinal Amino Alcohols

A study demonstrated the highly diastereoselective Grignard addition to N-tosyl-l-prolinal, yielding proline-derived vicinal amino alcohols with high selectivity. The methodology was similarly applicable using N-tosyl-D-prolinal, showcasing its versatility in synthesizing medicinally important compounds .

Case Study 2: Inhibition of Thymidylate Synthase

Research indicated that this compound acts as a competitive inhibitor of thymidylate synthase with an inhibition constant around 1.1 ± 0.25 mM. This property suggests its potential use in developing antitumor agents by disrupting DNA synthesis in rapidly dividing cancer cells .

Mechanism of Action

The mechanism of action of Tosyl-D-Proline involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, by binding to its active site. This interaction disrupts the enzyme’s function, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Compounds:

Tosyl-L-proline : The L-enantiomer of Tosyl-D-proline. While structurally similar, its stereochemistry may alter substrate specificity in enzymatic reactions or pharmacokinetics .

1-Formyl-D-proline : Features a formyl group instead of tosyl. The smaller formyl moiety reduces steric hindrance, increasing solubility in polar solvents but offering less stability under acidic conditions .

(S)-3-Hydroxy-D-proline: Contains a hydroxyl group on the pyrrolidine ring, enabling hydrogen bonding.

1-D-Alanyl-L-proline : A dipeptide with an alanyl group. Its peptide bond makes it susceptible to hydrolysis by proteases, limiting its utility as a protective group .

Table 1: Comparative Analysis of this compound and Analogues

Biological Activity

Tosyl-D-proline (also known as N-tosyl-D-proline) is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group attached to the nitrogen of the proline amino acid. This modification enhances its solubility and reactivity, making it a valuable compound in various biochemical applications.

Research indicates that this compound acts as a competitive inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition constant () for this compound has been determined to be approximately 1.1 ± 0.25 mM, indicating its moderate inhibitory effect on TS activity . The binding affinity is influenced by the presence of reducing agents, which can enhance the selection of this compound in enzymatic assays.

Biological Activity and Therapeutic Applications

- Antitumor Activity : Due to its role as an inhibitor of TS, this compound has potential applications in cancer therapy. TS is often overexpressed in tumor cells, and its inhibition can lead to reduced DNA synthesis and proliferation of cancer cells.

- Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral activity by interfering with viral replication mechanisms.

- Neuroprotective Effects : Some derivatives of proline have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or antioxidant activity.

Table 1: Summary of Biological Activities of this compound Derivatives

Experimental Approaches

The biological activity of this compound has been evaluated using various experimental techniques:

- Enzymatic Assays : Used to determine the inhibition constants and mechanism of action.

- Cell Proliferation Assays : To assess antitumor effects in vitro.

- Molecular Docking Studies : To predict binding interactions with target enzymes.

Properties

IUPAC Name |

(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHGPCHVUSFFA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332192 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110771-95-4 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.